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Comparative Analysis of Charge Density Wave
Phenomena in BaAls vs. SrAls

A detailed guide for researchers exploring the nuanced interplay of structural, electronic, and
phononic properties that govern the emergence of charge density waves in the BaAls-type
tetragonal system.

The family of compounds adopting the BaAls-type tetragonal structure presents a rich
playground for investigating complex electronic ground states. Among these, SrAls and BaAla
offer a striking contrast: despite being isostructural (sharing the 14/mmm space group) and
isovalent, SrAls exhibits a distinct charge density wave (CDW) transition, a phenomenon
entirely absent in BaAla.[1][2][3][4][5][6][7][8] This guide provides a comprehensive comparison
of the CDW phenomena in these two materials, leveraging experimental data and theoretical
calculations to elucidate the underlying mechanisms responsible for their divergent behaviors.

Key Distinctions in CDW Behavior

The most fundamental difference lies in the presence of a CDW in SrAls and its absence in
BaAla. SrAla undergoes a transition into an incommensurate CDW state at a temperature of
243 K.[1][3][8][9] In contrast, BaAls remains a paramagnetic metal with no evidence of a CDW
transition down to the lowest measured temperatures.[6]

Quantitative Data Comparison
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The following table summarizes the key experimental and calculated parameters for SrAla and
BaAls, highlighting the critical differences that lead to their distinct electronic ground states.
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Property SrAls BaAls Key Takeaway
N SrAla exhibits a clear
CDW Transition N
243 K[1][3]1[81I9] Not Observed[1][2][6] CDW phase transition,
(T_CDW) ]
while BaAls does not.
The CDW in SrAla is
Incommensurate: characterized by a
~0.22-0.23(tt/c) along specific
CDW Wavevector (q) N/A )
r-Z[1][4] or (O, O, incommensurate

0.097)[6]

modulation along the

c-axis.

Primary CDW Driver

Strong Electron-
Phonon Coupling
(EPO)[L]2][3][10]

Weak Electron-
Phonon Coupling[1]
[10]

The presence of CDW
in SrAla is driven by
strong EPC, not Fermi

surface nesting.[1]

Fermi Surface Nesting
(FSN)

Imperfect[1]

Similar to SrAl4[10]

Both compounds have
similar FSN features,
indicating it is not the
differentiating factor
for CDW formation.
[10]

Key Phonon Mode

Softening of
Transverse Acoustic
(TA) mode[1][8][10]

Higher frequency TA
mode[1]

Strong EPC in SrAls
causes a softening
(imaginary frequency)
of the TA phonon
mode, which freezes
into the static CDW
distortion. BaAla's TA

mode is stiffer.

lonicity Less lonic Interaction More lonic The nature of
Interaction[1] chemical bonding
influences the EPC
strength, with the
more ionic character
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of BaAla contributing

to weaker coupling.[1]

External pressure

suppresses the CDW
Decreases at -12.5 .
Pressure Effect on state in SrAla,
K/GPa; suppressed by  N/A _ o
T_CDW suggesting sensitivity
~10 GPa[3][11] )
to lattice parameters.

[31011]

The Origin of the Divergence: A Tale of Two
Couplings

Theoretical studies based on Density Functional Theory (DFT) reveal that the origin of the
CDW in SrAls and its absence in BaAlas is not the typically cited Fermi surface nesting (FSN).[1]
[10] While both materials possess similar nested Fermi surfaces, the critical distinguishing
factor is the strength of the electron-phonon coupling (EPC).[1][2][3][10]

In SrAls, a strong EPC exists for a specific transverse acoustic (TA) phonon mode at a small g-
vector along the I'-Z direction of the Brillouin zone.[1][2] This strong coupling leads to a
significant softening of this phonon mode. At the transition temperature (T_CDW), the phonon
frequency becomes imaginary, leading to a "frozen" lattice distortion that corresponds to the
static CDW state.

Conversely, in BaAls, the EPC for the equivalent TA mode is considerably weaker.[1]
Furthermore, the bare frequency of this phonon mode is higher in BaAla than in SrAla.[1] This
combination of weaker coupling and a stiffer lattice prevents the phonon softening required to
establish a CDW state. The difference in behavior has been linked to the more ionic interaction
between the cation and the Al network in BaAls compared to SrAls, which in turn affects the
delicate balance of electronic and vibrational states.[1]
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Softening of Transverse Similar Fermi Weak Electron-
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No CDW State

Click to download full resolution via product page

Caption: Logical workflow comparing the factors leading to the presence of a CDW in SrAls and
its absence in BaAla.

Experimental Protocols

The conclusions presented are based on a combination of advanced experimental techniques
and theoretical calculations.

1. Synthesis and Crystal Growth:
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Method: Single crystals of both SrAls and BaAls are typically grown using a self-flux method.
[3]

Procedure: High-purity elemental constituents (e.g., Eu:Al in a 1:9 atomic ratio for the related
EuAls) are placed in an alumina crucible and sealed in a quartz tube under partial argon
pressure. The mixture is heated to a high temperature (e.g., 1150°C), held for several hours,
and then slowly cooled over a period of days to allow for crystal formation. The excess
aluminum flux is removed using a centrifuge.

. Structural and CDW Characterization:

Technique: Single-crystal X-ray diffraction (XRD) and neutron diffraction are used to
determine the crystal structure and to detect the superlattice reflections characteristic of the
CDW state.[6][9][11]

Methodology: Measurements are performed as a function of temperature, cooling the sample
from above to below the T_CDW. The appearance of new satellite peaks in the diffraction
pattern below the transition temperature provides evidence of the CDW and allows for the
determination of its ordering wavevector q.

. Electronic Transport Measurements:

Technique: Four-probe electrical resistivity measurements are used to identify the T_CDW.

Methodology: The electrical resistivity of the single crystal is measured as a function of
temperature. The CDW transition manifests as a distinct anomaly or change in the slope of
the resistivity curve.[3] For pressure-dependent studies, a piston-cylinder pressure cell is
used to apply hydrostatic pressure.[11]

. Theoretical Calculations:

Framework: Density Functional Theory (DFT) and Density Functional Perturbation Theory
(DFPT).[1]

Methodology:
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o Electronic Structure: The electronic band structure and Fermi surfaces are calculated to
assess the conditions for Fermi surface nesting.

o Phonon Dispersion: Phonon band structures are calculated to identify unstable (imaginary
frequency) modes. The softening of the TA mode in SrAls at the calculated CDW vector is
a key result.[1]

o Electron-Phonon Coupling: Wannier function-based methods are employed to compute
the EPC strength, which is the crucial parameter for explaining the difference between the
two materials.[1][2][4][5][7]

In summary, the comparative study of SrAls and BaAls provides a textbook example of how
subtle differences in electron-phonon coupling, rather than electronic structure alone, can
dictate the emergence of a collective electronic state like a charge density wave.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scispace.com [scispace.com]

2. [2306.15068] Origin of Charge Density Wave in Topological Semimetals SrAl4 and EuAl4
[arxiv.org]

o 3. researchgate.net [researchgate.net]
o 4. researchgate.net [researchgate.net]
o 5. researchgate.net [researchgate.net]
e 6. arxiv.org [arxiv.org]

e 7. Origin of charge density wave in topological semimetals SrAl4 and EuAl4 (Journal Article) |
OSTI.GOV [osti.gov]

e 8. Tuning Incommensurate Charge Order in Bal-xSrxAl4 and Bal-yEuyAl4 [arxiv.org]

e 9.[2309.08959] Non-centrosymmetric, transverse structural modulation in SrAl4, and
elucidation of its origin in the BaAl4 family of compounds [arxiv.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://arxiv.org/abs/2306.15068
https://www.researchgate.net/publication/379410887_Origin_of_charge_density_wave_in_topological_semimetals_SrAl4_and_EuAl4
https://www.researchgate.net/publication/371909299_Origin_of_Charge_Density_Wave_in_Topological_Semimetals_SrAl4_and_EuAl4
https://www.osti.gov/pages/biblio/2337484
https://www.benchchem.com/product/b13829253?utm_src=pdf-custom-synthesis
https://scispace.com/pdf/origin-of-charge-density-wave-in-topological-semimetals-34ipsgxt.pdf
https://arxiv.org/abs/2306.15068
https://arxiv.org/abs/2306.15068
https://www.researchgate.net/publication/281352101_Characteristic_Fermi_Surfaces_and_Charge_Density_Wave_in_SrAl4_and_Related_Compounds_with_the_BaAl4-type_Tetragonal_Structure
https://www.researchgate.net/publication/379410887_Origin_of_charge_density_wave_in_topological_semimetals_SrAl4_and_EuAl4
https://www.researchgate.net/publication/371909299_Origin_of_Charge_Density_Wave_in_Topological_Semimetals_SrAl4_and_EuAl4
https://arxiv.org/pdf/2507.02140
https://www.osti.gov/pages/biblio/2337484
https://www.osti.gov/pages/biblio/2337484
https://arxiv.org/html/2507.02140v1
https://arxiv.org/abs/2309.08959
https://arxiv.org/abs/2309.08959
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13829253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 10. Origin of Charge Density Wave in SrAl4 and EuAl4 | Ames Laboratory [ameslab.gov]
e 11. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [comparative study of charge density wave (CDW)
phenomena in BaAl4 versus SrAl4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13829253#comparative-study-of-charge-density-
wave-cdw-phenomena-in-baal4-versus-sral4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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